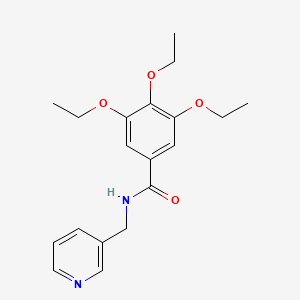
N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide and similar compounds involves multi-step chemical reactions. These processes typically start with the preparation of the hydrazide derivative from specific precursors. The synthesis method aims to achieve high purity and yield of the final product. For instance, a related compound, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene] acetohydrazide, was successfully synthesized and characterized by various spectroscopic techniques, demonstrating the approach used in synthesizing these kinds of compounds (Purandara et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide has been determined using X-ray crystallography, revealing details about their geometric configuration, bond lengths, and angles. These compounds typically exhibit a trans configuration around the C=N double bond, contributing to their stability and reactivity. For example, the molecular structure of related hydrazide derivatives has been elucidated, showing interactions such as hydrogen bonds and π-π stacking, which play a crucial role in their stability (Zhou & Ma, 2012).
Chemical Reactions and Properties
N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound's chemical behavior can be influenced by its structural features, such as the presence of the hydrazide group and substituted phenyl rings. Studies on similar compounds have shown their ability to participate in cycloaddition reactions, nucleophilic substitutions, and other transformations relevant to synthetic organic chemistry (Công & Luan, 2016).
Physical Properties Analysis
The physical properties of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, such as solubility, melting point, and crystallinity, are crucial for its handling and application in various fields. These properties are determined through experimental measurements and contribute to understanding the compound's behavior under different conditions. For related compounds, studies have focused on their thermal stability and solubility in various solvents, which are essential for their practical use (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of N'-(2-Chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, including its reactivity with other chemicals, stability under different conditions, and potential for forming derivatives, are of significant interest. These properties are influenced by the compound's molecular structure and the functional groups present. Research on similar compounds has explored their reactivity patterns, highlighting their potential for forming new bonds and undergoing structural modifications (Fekri & Zaky, 2014).
Aplicaciones Científicas De Investigación
Anticancer Activity : A compound closely related to N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, namely N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and shown to have anticancer activity. This was demonstrated through molecular docking analysis targeting the VEGFr receptor, a significant target in cancer therapy (Sharma et al., 2018).
Anti-inflammatory Applications : A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, which are structurally related to the compound of interest, demonstrated moderate to excellent anti-inflammatory activity. This was evident in the carrageenan-induced rat paw edema assay, indicating their potential in treating inflammatory conditions (Nakhostin et al., 2016).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound , have been characterized and identified as potential pesticides. This highlights the compound's potential use in agricultural applications (Olszewska et al., 2009).
Green Synthesis Applications : Research on 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, a related compound, demonstrates its synthesis via a green strategy using ball milling. This method represents an environmentally friendly approach to synthesizing such compounds (Fekri & Zaky, 2014).
Antimicrobial and Antioxidant Properties : Certain novel substituted pyrazoles, derived from similar structures, have shown promising antimicrobial and antioxidant activities. This indicates the potential use of such compounds in the development of new antimicrobial agents (Hamada & Abdo, 2015).
Third-Order Nonlinear Optical Properties : A study on a derivative, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, revealed interesting nonlinear optical properties. Such properties are significant in the field of photonics and optoelectronics (Purandara et al., 2019).
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(2)14-7-9-16(10-8-14)23-12-18(22)21-20-11-15-5-3-4-6-17(15)19/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJIWJVDDYIICD-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,8,10-tetramethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5523452.png)
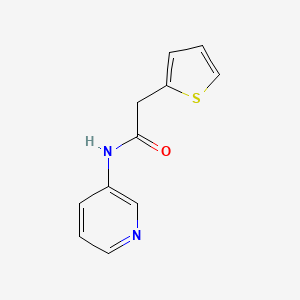
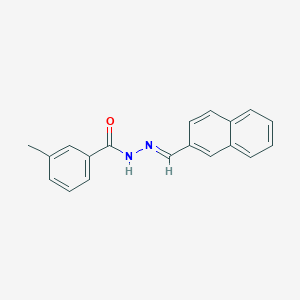
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)
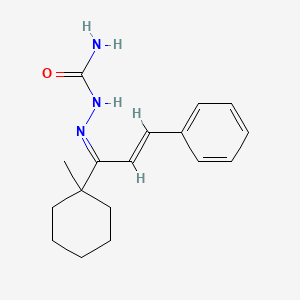
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
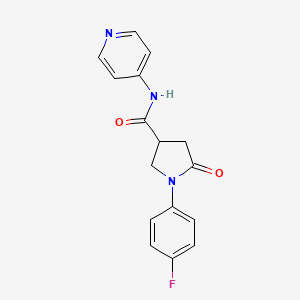
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)
![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 1-naphthoate](/img/structure/B5523553.png)
